(+/-)-SLV 319

Descripción general

Descripción

Central cannabinoid (CB1) receptor antagonists may have potential in the treatment of a number of diseases such as neuroinflammatory disorders, cognitive disorders, septic shock, obesity, psychosis, addiction, and gastrointestinal disorders. (±)-SLV 319 is the mixture of the CB1 receptor antagonist SLV 319 and its distomer, SLV 319 (+)-enantiomer. SLV 319 is a potent and selective CB1 receptor antagonist with Ki values of 7.8 and 7,943 nM for CB1 and peripheral cannabinoid (CB2), respectively. SLV 319 is less lipophilic (log P = 5.1) and therefore more water soluble than other known CB1 receptor ligands.

(±)-SLV319 is the racemate of SLV319. SLV319 is a potent and selective cannabinoid-1 (CB-1) receptor antagonist with an IC50 of 22 nM.

Aplicaciones Científicas De Investigación

Tratamiento de la Obesidad

Ibipinabant es un antagonista potente y altamente selectivo de CB1 . Ha mostrado efectos anoréxicos potentes en animales y se investigó para el tratamiento de la obesidad . Sin embargo, los antagonistas de CB1 como clase ahora han caído en desgracia como posibles anoréxicos después de los problemas que se vieron con rimonabant .

Estudios de Relación Estructura-Actividad

A pesar de los desafíos con los antagonistas de CB1, Ibipinabant todavía se utiliza para la investigación de laboratorio, especialmente los estudios de relación estructura-actividad . Estos estudios son cruciales en el desarrollo de fármacos, ya que ayudan a comprender la relación entre la estructura química de un compuesto y su actividad farmacológica.

Regulación de la Memoria y la Cognición

SLV330, un análogo estructural de Ibipinabant, se informó que era activo en modelos animales relacionados con la regulación de la memoria, la cognición, así como en el comportamiento adictivo . Esto sugiere que Ibipinabant y sus análogos podrían usarse potencialmente en el tratamiento de trastornos cognitivos y la adicción.

Estudios de Toxicidad Mitocondrial

Se ha encontrado que Ibipinabant induce toxicidad mitocondrial, exhibiendo una fuerte potencia citotóxica en mioblastos C2C12 . Esto lo convierte en un compuesto útil para estudiar los mecanismos de toxicidad mitocondrial, lo que podría conducir al desarrollo de tratamientos para enfermedades relacionadas con la disfunción mitocondrial.

Inhibición del Intercambio ADP/ATP

Se ha identificado que Ibipinabant inhibe el intercambio mitocondrial ADP/ATP dependiente de la adenina nucleótido translocasa (ANT) . Este efecto fuera de diana se puede estudiar más a fondo para comprender sus implicaciones en el metabolismo energético celular.

Desarrollo de Fármacos

La modificación estructural menor de Ibipinabant podría abolir la inhibición de ANT, lo que lleva a una potencia citotóxica disminuida . Este hallazgo es fundamental para el desarrollo de nuevos tipos de antagonistas de CB1R más seguros .

Mecanismo De Acción

Target of Action

The primary target of Ibipinabant is the cannabinoid receptor 1 (CB1) . This receptor is part of the endocannabinoid system, which plays a crucial role in various physiological processes such as appetite regulation, pain sensation, mood, and memory .

Mode of Action

Ibipinabant acts as an inverse agonist at the CB1 receptor . This means it binds to the same receptor as endogenous cannabinoids but induces an effect opposite to them. Instead of activating the receptor, Ibipinabant inhibits its activity, leading to decreased endocannabinoid signaling .

Biochemical Pathways

The inhibition of CB1 receptors by Ibipinabant affects several biochemical pathways. It reduces the activity of the G-protein-coupled receptor signaling pathway , which is involved in various physiological processes such as neurotransmission and immune response . By inhibiting this pathway, Ibipinabant can influence the body’s energy balance and metabolism .

Pharmacokinetics

Like many other drugs, it is likely to be absorbed through the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys . These processes can affect the drug’s bioavailability, or the proportion of the drug that enters the circulation and can have an active effect .

Result of Action

The molecular and cellular effects of Ibipinabant’s action are primarily related to its inhibition of CB1 receptors. This can lead to a decrease in appetite and potentially contribute to weight loss . Additionally, by inhibiting endocannabinoid signaling, Ibipinabant may also affect pain sensation, mood, and memory .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ibipinabant. For example, factors such as diet and lifestyle can affect the body’s endocannabinoid system and thus potentially influence the drug’s effectiveness . Additionally, the drug’s stability could be affected by storage conditions such as temperature and humidity .

Propiedades

IUPAC Name |

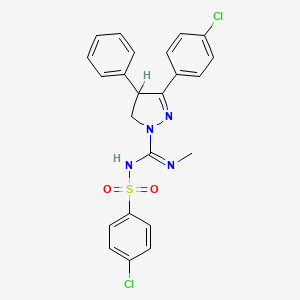

5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJQVVLKUYCICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457819 | |

| Record name | 3-(4-Chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]-4,5-dihydro-N′-methyl-4-phenyl-1H-pyrazole-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362519-49-1 | |

| Record name | 3-(4-Chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]-4,5-dihydro-N′-methyl-4-phenyl-1H-pyrazole-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

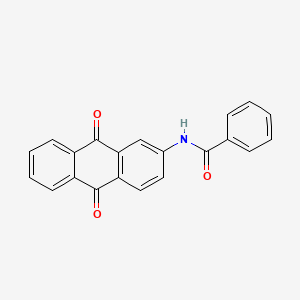

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one](/img/structure/B1663776.png)

![4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B1663783.png)

![Quinoxalino[2,3-b]quinoxaline](/img/structure/B1663784.png)